molecular formula C19H18N2O3 B14063047 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B14063047
M. Wt: 322.4 g/mol
InChI Key: VZJKURFQNDFPBW-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide is a synthetic compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a phenyl ring and a branched 3-methylbutanamide side chain. The phthalimide moiety is a well-established pharmacophore known for its electron-withdrawing properties and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C19H18N2O3/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

VZJKURFQNDFPBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Core Phthalimide Formation via Condensation Reactions

The 1,3-dioxoisoindole moiety is typically synthesized through condensation reactions between primary amines and phthalic anhydride. A modified protocol derived from N-phthalimide amino acid synthesis involves refluxing equimolar quantities of phthalic anhydride and 4-aminophenyl-3-methylbutanoic acid in glacial acetic acid at 170–180°C for 4 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbons of the anhydride, followed by cyclodehydration.

Table 1: Reaction Conditions for Phthalimide Core Synthesis

Parameter Value/Description Source
Reactants Phthalic anhydride, 4-aminophenyl-3-methylbutanoic acid
Solvent Glacial acetic acid
Temperature 170–180°C
Reaction Time 4 hours
Yield 68–72% (after recrystallization in ethanol)

Key challenges include controlling side reactions such as over-acylation or decarboxylation. The use of acetic acid as both solvent and catalyst minimizes byproduct formation while facilitating rapid dehydration. Post-synthesis, the crude product is purified via vacuum filtration and recrystallization in ethanol to achieve >95% purity.

Suzuki-Miyaura Cross-Coupling for Biaryl Linkage

Recent advances employ palladium-catalyzed Suzuki coupling to attach substituted phenyl groups to the phthalimide core. A study utilizing 4-(N-phthalimidomethyl)benzeneboronic acid pinacol ester and 3-methylbutanamide-derived aryl halides demonstrated superior efficiency with Pd(dppf)Cl₂ as the catalyst. Reactions conducted in tetrahydrofuran (THF) at 80°C for 12 hours achieved yields of 70–95%, contingent on the electronic nature of the halide.

Table 2: Optimization of Suzuki Coupling Parameters

Variable Optimal Condition Impact on Yield Source
Catalyst Pd(dppf)Cl₂ (0.5 mol%) Maximizes coupling efficiency
Base K₂CO₃ Enhances transmetalation
Solvent Anhydrous THF Improves solubility of intermediates
Temperature 80°C Balances reaction rate and decomposition
Electron-withdrawing substituents -NO₂, -CF₃ Accelerates oxidative addition

Electron-deficient aryl halides exhibited faster reaction kinetics due to facilitated oxidative addition at the palladium center. Conversely, steric hindrance from ortho-substituents reduced yields by 15–20%, necessitating extended reaction times.

Side Chain Introduction via Aminolysis

The 3-methylbutanamide group is introduced through aminolysis of activated esters or acyl chlorides. A two-step protocol involves:

  • Activation : Treating 3-methylbutanoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Coupling : Reacting the acyl chloride with 4-(1,3-dioxoisoindol-2-yl)aniline in dichloromethane (DCM) at 0–5°C, using triethylamine as a base.

Table 3: Aminolysis Reaction Parameters

Parameter Value/Description Source
Acyl Chloride Preparation SOCl₂, reflux, 2 hours
Coupling Solvent DCM
Temperature 0–5°C (prevents thermal degradation)
Base Triethylamine (2.5 equiv)
Yield 82–88%

Critical quality control measures include monitoring reaction progress via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexanes 1:1) and eliminating residual solvents through rotary evaporation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the condensation and coupling steps. A comparative study demonstrated that microwave-assisted reactions at 150°C reduced synthesis time from 12 hours to 25 minutes while improving yields by 18–22%. The rapid, uniform heating mitigates thermal decomposition pathways common in conventional reflux methods.

Industrial-Scale Production Considerations

Large-scale synthesis requires adaptations for cost and safety:

  • Catalyst Recovery : Pd(dppf)Cl₂ is immobilized on silica supports to enable reuse over five cycles without activity loss.
  • Continuous Flow Systems : Tubular reactors with in-line UV monitoring achieve 98% conversion efficiency by maintaining precise temperature and residence time control.
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography, reducing solvent consumption by 40%.

Analytical Characterization

Post-synthesis validation employs:

  • FTIR : Peaks at 1775 cm⁻¹ (C=O stretching) and 1660 cm⁻¹ (amide I) confirm structural integrity.
  • ¹H NMR : Aromatic protons resonate at δ 7.85–7.92 ppm, while the -NH proton appears as a singlet at δ 10.2 ppm.
  • HPLC : Purity ≥99% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. For instance, compounds similar to N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that the presence of the isoindole moiety enhances the cytotoxic activity against breast cancer cells, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Isoindole derivatives have been explored for their ability to modulate GABAergic activity, which is crucial in treating anxiety and epilepsy. Preliminary studies indicate that such compounds can enhance GABA receptor activity, presenting a novel approach to neuropharmacological therapies .

Pharmacology

Anticonvulsant Properties
Recent pharmacological evaluations have shown that derivatives of this compound exhibit anticonvulsant properties in animal models. The structure of the compound allows for interaction with sodium channels and GABA receptors, which are critical in controlling seizure activities. In tests comparing its efficacy with established anticonvulsants like phenobarbital, it demonstrated superior activity at lower doses .

Analgesic Effects
Studies have also indicated that this compound may possess analgesic properties. Research on related compounds has shown effectiveness in pain models, suggesting that modifications to the isoindole structure can enhance analgesic activity. This opens avenues for developing new pain management therapies .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its application in creating functionalized polymers can lead to materials with enhanced thermal stability and mechanical properties. Such materials are valuable in various industrial applications, including coatings and composites .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
Study 2NeuropharmacologyShowed enhanced GABA receptor modulation leading to reduced seizure frequency in rodent models .
Study 3Analgesic PropertiesReported significant pain relief in formalin-induced pain models compared to controls .
Study 4Polymer ApplicationsDeveloped a new class of thermally stable polymers using the compound as a monomer .

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound is known to bind to proteins, such as bovine serum albumin (BSA), through hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects[4][4].

Comparison with Similar Compounds

Structural Comparisons

The compound shares its phthalimide core with several analogs, but variations in substituents and side chains define its unique pharmacological profile. Below is a structural comparison with key derivatives:

Compound Name / ID Key Structural Features Pharmacological Target / Activity
Target Compound
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-3-methylbutanamide
Phthalimide → 4-phenyl → 3-methylbutanamide Not directly reported; inferred from analogs
C1–C6 () Phthalimide linked to nitrate esters (e.g., methyl, ethyl, benzyl nitrates) NO donors for SCD; lower genotoxicity than hydroxyurea (HU)
CPPHA () Phthalimide → chlorophenyl-methyl → 2-hydroxybenzamide Positive allosteric modulator of mGlu5 receptors
3d () Bromophthalimide → butyryl amide → substituted phenyl Anticonvulsant activity (MES test)
4-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)butanamide () Phthalimide → phenyl → butanamide → 4-ethoxyphenyl Structural analog; activity not specified
Compound 3d () Phthalimide → benzenesulfonamide Anticancer agent targeting EGFR tyrosine kinase

Key Observations :

  • The phenyl group at the 4-position is a common feature in mGlu5 modulators (e.g., CPPHA), but the lack of a hydroxybenzamide or chlorophenyl group likely excludes mGlu5 activity .

Pharmacological and Functional Comparisons

Central Nervous System (CNS) Targets
  • CPPHA () : Acts as a positive allosteric modulator (PAM) of mGlu5, enhancing glutamate signaling with an EC50 of 0.3–1.2 µM. Its activity depends on the 2-hydroxybenzamide and chlorophenyl groups .
  • Target Compound : The 3-methylbutanamide side chain lacks the aromatic and hydrogen-bonding features critical for mGlu5 modulation, suggesting divergent targets.
Anticonvulsant Activity
  • 3a–k () : Bromophthalimide-butyryl amides show efficacy in the maximal electroshock (MES) test. Compound 3d (30 mg/kg) reduced seizures without significant neurotoxicity .

Biological Activity

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.4 g/mol. The structure features an isoindole moiety, which is known for its biological relevance. The presence of the dioxo group contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight350.4 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound primarily involves its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cell proliferation.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study 1 : A study published in Pharmacology Reports examined the anti-inflammatory effects of derivatives of isoindole compounds, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro .
  • Study 2 : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain behavior, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 2: Summary of Biological Studies

Study ReferenceBiological Activity ObservedMethodology
Inhibition of pro-inflammatory cytokinesIn vitro cell culture assays
Reduction in joint swelling in arthritis modelPreclinical animal studies

Q & A

Basic Synthesis Optimization

Q: How can microwave-assisted synthesis improve the yield of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide compared to conventional reflux methods? A: Microwave synthesis enhances reaction efficiency through rapid, uniform heating, reducing reaction times from hours (reflux) to minutes. For structurally analogous sulfonamide derivatives, yields increased from 50–91% (reflux) to 88–97% (microwave) . Critical parameters include microwave power (300–500 W), solvent selection (DMF preferred), and temperature control (100–150°C). Reaction progress should be monitored via TLC (e.g., Rf 0.8 in EtOAc:petroleum ether 7:3) .

Advanced Synthetic Challenges

Q: What strategies address steric hindrance during nucleophilic substitutions in phthalimide-containing compounds? A: Steric hindrance from the isoindole-dione moiety can be mitigated using strong bases (e.g., NaH) with polar aprotic solvents (DMF/DMSO). For example, NaH/KI in DMF improved coupling efficiency between N-(4-bromobutyl)phthalimide and acetaminophen derivatives, achieving 71% yield vs. <10% with K₂CO₃ . Pre-activation of electrophiles (e.g., sulfonyl chlorides) further enhances reactivity .

Basic Structural Characterization

Q: What spectroscopic techniques confirm the core structure of this compound? A: Key methods include:

  • IR spectroscopy : C=O stretches (1700–1750 cm⁻¹) for isoindole-dione and amide groups .
  • ¹H NMR : Aromatic protons (δ 7.85–8.05 ppm, phthalimide), methyl groups (δ 1.20–1.35 ppm), and amide NH (δ 10.2–10.5 ppm) .
  • MS : Molecular ion peaks ([M+H]+ and [M+Na]+) with accurate mass matching theoretical values (e.g., m/z 351.12 for C₁₉H₁₆N₂O₃) .

Advanced Structural Analysis

Q: How do 2D NMR techniques resolve signal overlap in complex derivatives? A: HSQC and HMBC correlate ¹H-¹³C couplings to differentiate adjacent substituents. For example, HMBC can link phthalimide carbonyl carbons (δ 167–169 ppm) to adjacent aromatic protons, while NOESY identifies spatial proximity between the phenyl and methylbutanamide groups .

Pharmacological Evaluation

Q: What in vitro models assess the anticonvulsant potential of this compound? A: Standard models include:

  • Maximal electroshock (MES) test : Measures ED₅₀ (effective dose for 50% seizure protection) in rodents.
  • Pentylenetetrazole (PTZ) test : Evaluates clonic seizure threshold.
    Neurotoxicity is quantified via rotorod tests (TD₅₀), with therapeutic indices (TD₅₀/ED₅₀) >4 indicating clinical potential .

Mechanistic Studies

Q: How does this compound interact with mGluR5 receptors? A: Radioligand binding assays using [³H]MPEP determine IC₅₀ values (e.g., 120 nM for mGluR5 antagonism). Calcium mobilization assays in HEK293 cells transfected with mGluR5 confirm functional activity (EC₅₀ ~5 µM). Positive allosteric modulation is validated via Schild analysis .

Computational Modeling

Q: What methods predict binding modes with cyclooxygenase-2 (COX-2)? A: Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonds with Arg120, hydrophobic contacts with Val523). MD simulations (GROMACS, 100 ns) assess binding stability, with binding free energies (ΔG) calculated via MM-PBSA. Validation includes comparison with experimental IC₅₀ values from COX-2 inhibition assays .

Stability and Degradation

Q: What degradation pathways dominate under accelerated stability conditions? A: Following ICH Q1A guidelines (40°C/75% RH), HPLC-MS reveals hydrolysis at the amide bond (t₁/₂ = 28 days) and oxidative degradation of the phthalimide ring. Degradation is minimized using nitrogen-purged vials and desiccants (e.g., silica gel) .

Advanced Structure-Activity Relationships (SAR)

Q: How does substitution at the phenyl ring influence pharmacological activity? A: Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance anticonvulsant activity (ED₅₀ reduction from 45 mg/kg to 28 mg/kg), while bulky substituents (e.g., -CF₃) increase neurotoxicity. SAR studies should combine DFT calculations (e.g., HOMO-LUMO gaps) with in vivo efficacy screens .

Analytical Method Development

Q: How is chiral purity ensured during asymmetric synthesis? A: Chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15) resolves enantiomers (Rf 1.2 vs. 1.5). Circular dichroism (CD) verifies absolute configuration, with characteristic Cotton effects at 220–250 nm .

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